

# Application of Deferoxamine-DBCO in Targeted Radionuclide Therapy: A Detailed Guide

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## Compound of Interest

Compound Name: Deferoxamine-DBCO

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This document provides comprehensive application notes and protocols for the use of **Deferoxamine-DBCO** (DFO-DBCO) in the development of targeted radionuclide therapies. By leveraging bioorthogonal click chemistry, DFO-DBCO facilitates the site-specific conjugation of the powerful Zirconium-89 ( $^{89}\text{Zr}$ ) chelator, Deferoxamine, to targeting biomolecules. This approach offers significant advantages over traditional random conjugation methods, leading to more homogeneous, stable, and effective radiopharmaceuticals for applications in positron emission tomography (PET) imaging and targeted therapy.

## Introduction to Deferoxamine-DBCO Chemistry

**Deferoxamine-DBCO** is a bifunctional chelator that combines the high-affinity hexadentate chelating properties of Deferoxamine for Zirconium-89 with the bioorthogonal reactivity of a dibenzocyclooctyne (DBCO) group.<sup>[1]</sup> This enables a two-step "click chemistry" approach for radiolabeling targeting molecules such as antibodies or peptides.<sup>[2]</sup>

First, the targeting biomolecule is functionalized with an azide group. This can be achieved through various methods, including chemoenzymatic modification of glycans or the introduction of unnatural amino acids.<sup>[2]</sup> The azide-modified biomolecule is then reacted with DFO-DBCO via a strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient, specific, and occurs under mild, aqueous conditions, preserving the integrity of the biomolecule.<sup>[2]</sup> Finally, the DFO-conjugated biomolecule is radiolabeled with  $^{89}\text{Zr}$  for use in PET imaging or targeted radionuclide therapy.<sup>[2]</sup>

The site-specific nature of this conjugation method results in a homogeneous product with a defined chelator-to-biomolecule ratio, which can lead to improved immunoreactivity, in vivo stability, and tumor uptake compared to randomly conjugated radiopharmaceuticals.

## Experimental Protocols

### Protocol 1: Site-Specific Azide Modification of Trastuzumab and DFO-DBCO Conjugation

This protocol describes the chemoenzymatic modification of Trastuzumab to introduce azide groups, followed by conjugation with DFO-DBCO.

Materials:

- Trastuzumab
- $\beta$ -1,4-galactosyltransferase (Y289L mutant)
- UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
- DFO-DBCO
- Phosphate-buffered saline (PBS), pH 7.4
- HEPES buffer (0.5 M, pH 7.4)
- DMSO (anhydrous)
- Size-exclusion chromatography columns (e.g., PD-10)
- Centrifugal filter units (50 kDa MWCO)

Procedure:

- Azide Modification of Trastuzumab:
  - Prepare a solution of Trastuzumab (e.g., 5 mg/mL) in PBS.
  - Add UDP-GalNAz to a final concentration of 1 mM.

- Add  $\beta$ -1,4-galactosyltransferase (Y289L) to a final concentration of 300  $\mu\text{g/mL}$ .
- Incubate the reaction mixture at 37°C for 24 hours with gentle agitation.
- Purify the azide-modified Trastuzumab (Trastuzumab- $\text{N}_3$ ) using a size-exclusion column equilibrated with PBS.
- Concentrate the purified Trastuzumab- $\text{N}_3$  using a centrifugal filter unit.
- DFO-DBCO Conjugation (Click Chemistry):
  - Dissolve DFO-DBCO in anhydrous DMSO to a concentration of 10 mM.
  - Add a 10-fold molar excess of the DFO-DBCO solution to the Trastuzumab- $\text{N}_3$  solution.
  - Incubate the reaction mixture at 37°C for 4 hours with gentle agitation.
  - Purify the DFO-DBCO conjugated Trastuzumab (Trastuzumab-DFO) using a size-exclusion column equilibrated with HEPES buffer.
  - Concentrate the purified Trastuzumab-DFO using a centrifugal filter unit.
  - Determine the final protein concentration via UV-Vis spectrophotometry at 280 nm.

## Protocol 2: Radiolabeling of Trastuzumab-DFO with Zirconium-89

This protocol details the radiolabeling of the DFO-conjugated antibody with  $^{89}\text{Zr}$ .

Materials:

- Trastuzumab-DFO conjugate (from Protocol 2.1)
- $^{89}\text{Zr}$ -oxalate (in 1 M oxalic acid)
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) solution (1.0 M)
- HEPES buffer (0.5 M, pH 7.5)

- Sterile saline (0.9%)
- PD-10 desalting column
- Radio-TLC system with a gamma detector

#### Procedure:

- Preparation of  $^{89}\text{Zr}$  Solution:
  - In a microcentrifuge tube, place a required volume of  $^{89}\text{Zr}$ -oxalate solution (e.g., 37-222 MBq).
  - Adjust the pH of the  $^{89}\text{Zr}$  solution to between 6.8 and 7.5 by the careful addition of 1.0 M  $\text{Na}_2\text{CO}_3$ . Monitor the pH using pH paper.
- Radiolabeling Reaction:
  - Prepare a solution of Trastuzumab-DFO (0.5-2.0 mg) in 200  $\mu\text{L}$  of 0.5 M HEPES buffer (pH 7.5).
  - Add the pH-adjusted  $^{89}\text{Zr}$  solution to the Trastuzumab-DFO solution.
  - Incubate the reaction mixture at 37°C for 60 minutes with gentle agitation.
- Purification and Quality Control:
  - Purify the  $^{89}\text{Zr}$ -DFO-Trastuzumab using a PD-10 desalting column equilibrated with sterile saline.
  - Collect the fractions containing the radiolabeled antibody.
  - Determine the radiochemical purity by radio-TLC. A purity of >99% is desirable.
  - Calculate the radiochemical yield and specific activity.

## Data Presentation

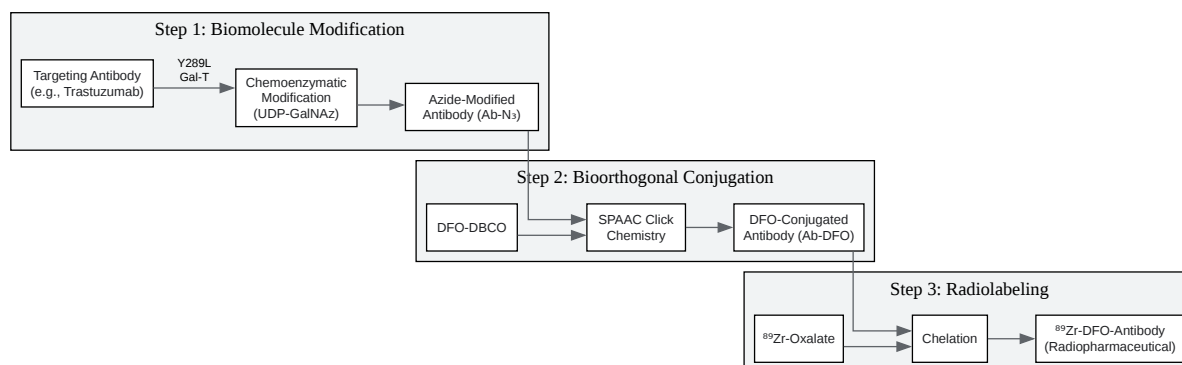
The following tables summarize the quantitative data from preclinical studies of <sup>89</sup>Zr-DFO-conjugated antibodies.

Parameter	Random Conjugation (DFO-NCS)	Site-Specific (DFO-DBCO)	Reference
Radiochemical Yield (%)	>80	>99	
Specific Activity (MBq/mg)	74 - 222	178.1 ± 16.4	
Radiochemical Purity (%)	>95	>99	
In vitro Stability (7 days in human serum, % intact)	~95	>98	
Immunoreactive Fraction	~0.70	~0.85	
Table 1: Comparison of Radiolabeling and In Vitro Characteristics			

Time Post-Injection	24 h	70 h	120 h	Reference
Tumor (%ID/g)				
Random	5.9 ± 0.4	6.7 ± 1.7	6.5 ± 0.5	
Site-Specific	10.2 ± 0.7	15.3 ± 3.8	16.7 ± 1.5	
Blood (%ID/g)				
Random	15.2 ± 1.5	10.1 ± 1.2	7.5 ± 0.9	
Site-Specific	14.8 ± 1.3	9.8 ± 1.0	7.1 ± 0.8	
Liver (%ID/g)				
Random	6.3 ± 0.8	5.5 ± 0.6	4.8 ± 0.5	
Site-Specific	5.9 ± 0.7	5.1 ± 0.5	4.5 ± 0.4	
Bone (Femur) (%ID/g)				
Random	2.5 ± 0.4	3.8 ± 0.5	4.5 ± 0.6	
Site-Specific	1.8 ± 0.3	2.5 ± 0.4	2.1 ± 0.4	

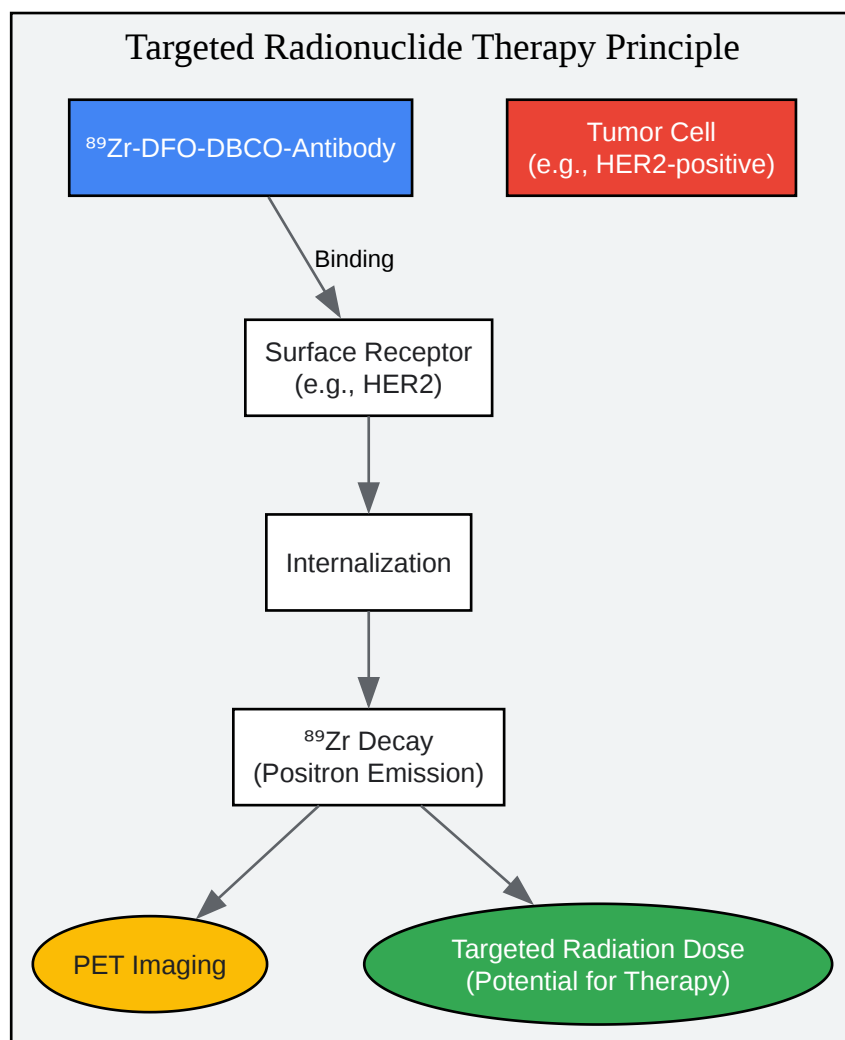
Table 2: In Vivo Biodistribution of <sup>89</sup>Zr-DFO-Trastuzumab in Tumor-Bearing Mice (% Injected Dose per Gram)

## Visualizations



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Workflow for  $^{89}\text{Zr}$ -labeling via DFO-DBCO.



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Targeted Radionuclide Therapy Principle.

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